

Application of Alisertib in Pediatric Neuroblastoma Preclinical Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Aurora A inhibitor 4

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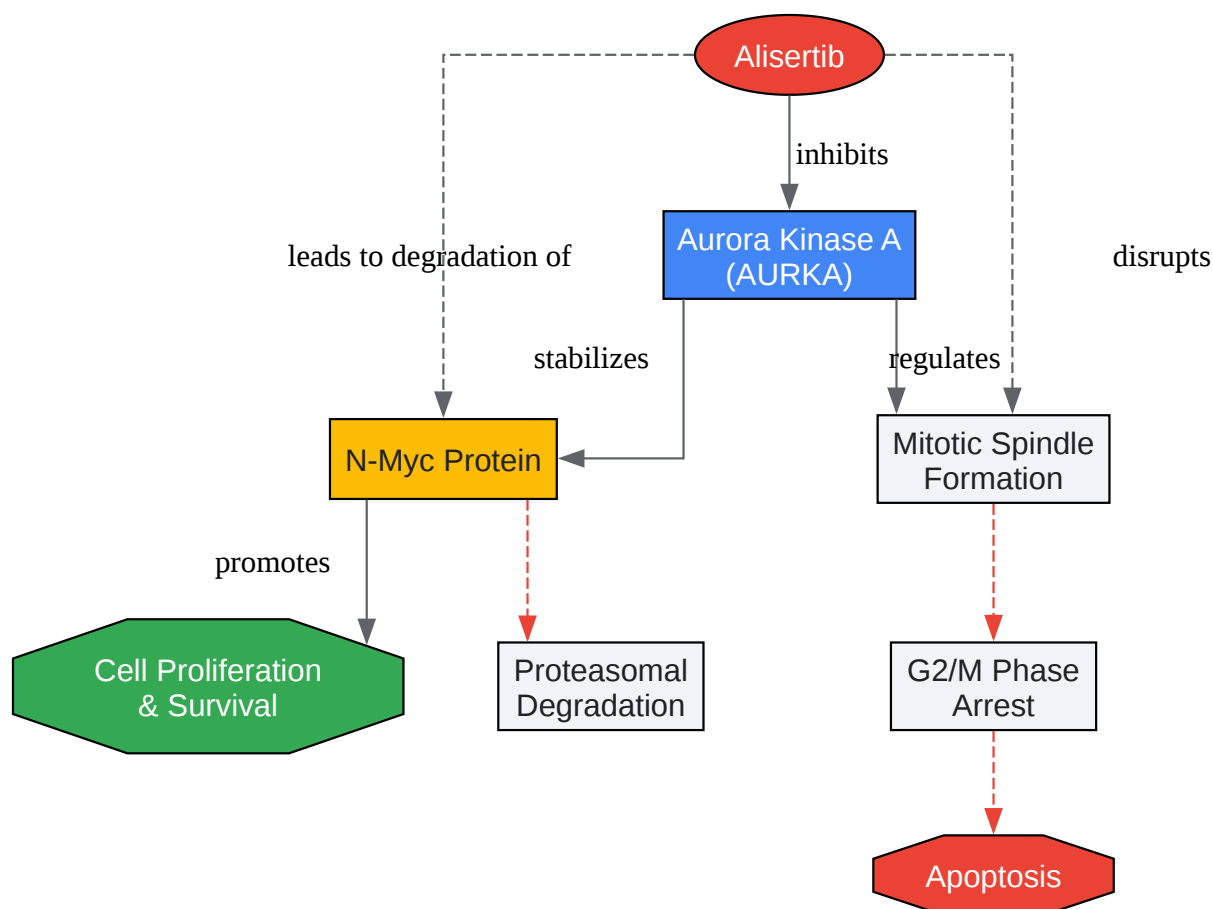
Introduction

Alisertib (MLN8237) is a selective, small-molecule inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1] In pediatric neuroblastoma, a common and often aggressive extracranial solid tumor, MYCN amplification is a frequent oncogenic driver and is associated with poor prognosis.[2] AURKA has been identified as a critical factor that stabilizes the N-Myc protein, preventing its degradation and thereby promoting tumor cell proliferation and survival. [1][3] This makes AURKA a compelling therapeutic target in this patient population. These application notes provide a summary of the preclinical efficacy of Alisertib in neuroblastoma models and detailed protocols for key experimental assays.

Mechanism of Action

Alisertib exerts its anti-tumor effects in neuroblastoma primarily through the inhibition of AURKA. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis. The binding of Alisertib to AURKA disrupts its interaction with N-Myc, leading to the destabilization and subsequent proteasomal degradation of the N-Myc oncoprotein.[1][3] This reduction in N-Myc levels is a critical component of Alisertib's efficacy in MYCN-amplified neuroblastoma. Furthermore, inhibition of AURKA disrupts mitotic spindle formation, leading to

defects in chromosome segregation, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[2][3]



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Caption: Alisertib's mechanism of action in neuroblastoma.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Alisertib in various pediatric neuroblastoma preclinical models.

Table 1: In Vitro Efficacy of Alisertib in Neuroblastoma Cell Lines

Cell Line	MYCN Status	IC50 (nM)	Assay Type	Reference
SK-N-BE(2)	Amplified	9.8 ± 1.5	MTT Assay	[4]
Kelly	Amplified	12.3 ± 2.1	MTT Assay	[4]
NB1691-LUC	Amplified	15.1 ± 2.8	MTT Assay	[4]
UKF-NB-3	Non-amplified	7.6 ± 0.5	MTT Assay	[5]
UKF-NB-3rDOX20	Non-amplified	26.8 ± 1.3	MTT Assay	[5]
IMR-32	Amplified	25	CellTiter-Glo	[2]
NGP	Amplified	30	CellTiter-Glo	[2]
CHP-212	Non-amplified	100	CellTiter-Glo	[2]

Table 2: In Vivo Efficacy of Alisertib in Neuroblastoma Xenograft Models

Xenograft Model	Treatment	Tumor Growth Inhibition (%)	Maintained Complete Responses	Reference
Neuroblastoma (unspecified)	Alisertib	Not specified	3 of 7 models	[1][6]
HCT-116 (Colon Cancer)	30 mg/kg once daily	94.7	Not applicable	[7]
TH-MYCN	Alisertib	Significant	Not specified	[2]

Experimental Protocols

Detailed protocols for key in vitro assays used to evaluate the efficacy of Alisertib are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the concentration of Alisertib that inhibits cell viability by 50% (IC₅₀).

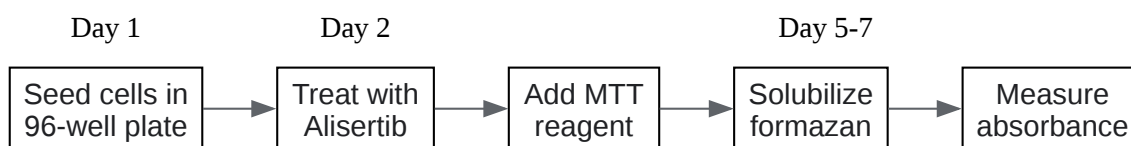
Materials:

- Neuroblastoma cell lines
- Complete cell culture medium
- Alisertib (stock solution in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Prepare serial dilutions of Alisertib in complete medium.
- Remove the medium from the wells and add 100 μ L of the Alisertib dilutions or vehicle control (medium with DMSO) to the respective wells.
- Incubate the plate for 72-120 hours.[\[3\]](#)[\[5\]](#)
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.



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Caption: Workflow for the MTT cell viability assay.

Protocol 2: Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of Alisertib on the ability of single cells to form colonies.

Materials:

- Neuroblastoma cell lines
- Complete cell culture medium
- Alisertib (stock solution in DMSO)
- 6-well plates
- Crystal violet solution (0.5% in methanol)
- PBS

Procedure:

- Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

- Treat the cells with various concentrations of Alisertib or vehicle control.
- Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
- After the incubation period, wash the wells with PBS.
- Fix the colonies with methanol for 15 minutes.
- Stain the colonies with crystal violet solution for 20 minutes.
- Gently wash the wells with water and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Protocol 3: Transwell Migration Assay

This assay evaluates the effect of Alisertib on the migratory capacity of neuroblastoma cells.

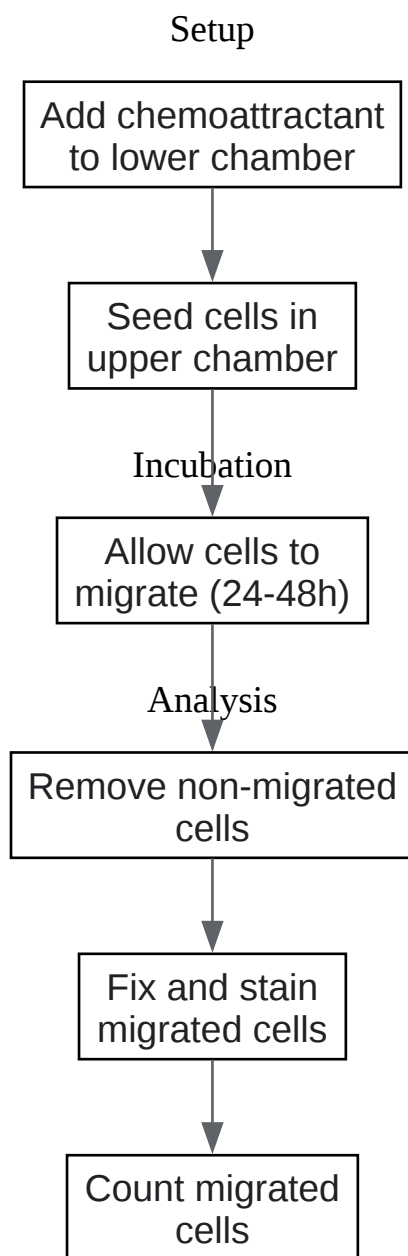
Materials:

- Neuroblastoma cell lines
- Serum-free cell culture medium
- Complete cell culture medium (as a chemoattractant)
- Alisertib (stock solution in DMSO)
- Transwell inserts (8 μ m pore size) for 24-well plates
- Crystal violet solution
- Cotton swabs

Procedure:

- Pre-treat neuroblastoma cells with Alisertib or vehicle control for 24-48 hours.

- Place Transwell inserts into the wells of a 24-well plate.
- Add 600 μ L of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.
- Resuspend the pre-treated cells in serum-free medium and add 1×10^5 cells in 200 μ L to the upper chamber of each Transwell insert.
- Incubate the plate for 24-48 hours at 37°C to allow for cell migration.
- After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
- Count the number of migrated cells in several random fields under a microscope.



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Caption: Workflow for the transwell migration assay.

Combination Therapies

Preclinical studies have also explored the efficacy of Alisertib in combination with other chemotherapeutic agents. For instance, the combination of Alisertib with irinotecan and

temozolomide has shown additive effects in preclinical models of neuroblastoma.[8] This has provided the rationale for clinical trials evaluating this combination in patients with relapsed or refractory neuroblastoma.[8]

Conclusion

Alisertib demonstrates significant preclinical activity against pediatric neuroblastoma, particularly in MYCN-amplified models. Its mechanism of action, involving the destabilization of N-Myc and induction of mitotic catastrophe, provides a strong rationale for its clinical development. The protocols outlined in these application notes provide a framework for researchers to further investigate the potential of Alisertib and other AURKA inhibitors in the treatment of this challenging pediatric malignancy.

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